molecular formula C11H13ClF3NO B12071487 Cyclopropyl(4-(trifluoromethoxy)phenyl)methanamine hcl

Cyclopropyl(4-(trifluoromethoxy)phenyl)methanamine hcl

Cat. No.: B12071487
M. Wt: 267.67 g/mol
InChI Key: SMWQRVTZYHTYMI-UHFFFAOYSA-N
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Description

Cyclopropyl(4-(trifluoromethoxy)phenyl)methanamine hydrochloride is a chemical compound with the molecular formula C11H12F3NO · HCl and a molecular weight of 267.68 g/mol . It is a solid compound that is used in various scientific research applications. The compound is known for its unique structure, which includes a cyclopropyl group and a trifluoromethoxyphenyl group.

Preparation Methods

The synthesis of Cyclopropyl(4-(trifluoromethoxy)phenyl)methanamine hydrochloride involves several steps. One common synthetic route includes the reaction of cyclopropylamine with 4-(trifluoromethoxy)benzaldehyde under specific reaction conditions to form the intermediate product. This intermediate is then subjected to further reactions, including reduction and hydrochloride salt formation, to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Cyclopropyl(4-(trifluoromethoxy)phenyl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the amine group can be replaced by other nucleophiles.

    Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free amine form of the compound.

Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and dichloromethane, as well as catalysts and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Cyclopropyl(4-(trifluoromethoxy)phenyl)methanamine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interaction with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of Cyclopropyl(4-(trifluoromethoxy)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Cyclopropyl(4-(trifluoromethoxy)phenyl)methanamine hydrochloride can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in the substituents on the phenyl ring

Properties

Molecular Formula

C11H13ClF3NO

Molecular Weight

267.67 g/mol

IUPAC Name

cyclopropyl-[4-(trifluoromethoxy)phenyl]methanamine;hydrochloride

InChI

InChI=1S/C11H12F3NO.ClH/c12-11(13,14)16-9-5-3-8(4-6-9)10(15)7-1-2-7;/h3-7,10H,1-2,15H2;1H

InChI Key

SMWQRVTZYHTYMI-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C2=CC=C(C=C2)OC(F)(F)F)N.Cl

Origin of Product

United States

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